molecular formula C11H23NO B13000569 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine

Cat. No.: B13000569
M. Wt: 185.31 g/mol
InChI Key: OBFBZFQVRPRNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine is a chemical compound with the molecular formula C11H23NO. It is a cyclobutane derivative characterized by the presence of ethoxy, diethyl, and N-methyl groups. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine involves multiple steps, starting from readily available precursors. One common method includes the alkylation of cyclobutanone with diethylamine, followed by the introduction of an ethoxy group through an etherification reaction. The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The ethoxy and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted cyclobutane derivatives

Scientific Research Applications

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-2,2-diethylcyclobutan-1-amine
  • 3-ethoxy-2,2-dimethyl-N-methylcyclobutan-1-amine
  • 3-ethoxy-2,2-diethyl-N-ethylcyclobutan-1-amine

Uniqueness

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine

InChI

InChI=1S/C11H23NO/c1-5-11(6-2)9(12-4)8-10(11)13-7-3/h9-10,12H,5-8H2,1-4H3

InChI Key

OBFBZFQVRPRNHC-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CC1OCC)NC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.